molecular formula C9H7BrClNO B2627370 2-(4-Bromo-2-chlorophenoxy)propanenitrile CAS No. 951920-69-7

2-(4-Bromo-2-chlorophenoxy)propanenitrile

Cat. No.: B2627370
CAS No.: 951920-69-7
M. Wt: 260.52
InChI Key: GWKJRFPDTCDADM-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenoxy)propanenitrile is an organic compound with the molecular formula C₉H₇BrClNO. It is characterized by the presence of a bromo and chloro substituent on a phenoxy ring, attached to a propanenitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenoxy)propanenitrile typically involves the reaction of 4-bromo-2-chlorophenol with 3-chloropropionitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenoxy)propanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The phenoxy ring can be oxidized to form quinones or other oxidized products.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Amides, esters, or other substituted derivatives.

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Primary amines or other reduced derivatives.

Scientific Research Applications

2-(4-Bromo-2-chlorophenoxy)propanenitrile is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-chlorophenoxy)acetic acid
  • 2-(4-Bromo-2-chlorophenoxy)ethanol
  • 2-(4-Bromo-2-chlorophenoxy)butanoic acid

Uniqueness

2-(4-Bromo-2-chlorophenoxy)propanenitrile is unique due to its specific combination of bromo and chloro substituents on the phenoxy ring and the presence of a nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO/c1-6(5-12)13-9-3-2-7(10)4-8(9)11/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKJRFPDTCDADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951920-69-7
Record name 2-(4-bromo-2-chlorophenoxy)propanenitrile
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